REACTION_CXSMILES
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CN(C)CCO[C:6]1[CH:7]=[C:8]([C:12]2[N:16]=[C:15]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[O:14][N:13]=2)[CH:9]=[CH:10][CH:11]=1.N1(CCOC2C=CC(C3N=C(CCC(O)=O)ON=3)=CC=2)CCOCC1.S1C=CC=C1C1N=C(CCC(O)=O)ON=1.S1C=CC(C2N=C(CCC(O)=O)ON=2)=C1.O1C2C=CC(C3N=C(CCC(O)=O)ON=3)=CC=2CC1.CC1SC=C(C2N=C(CCC(O)=O)ON=2)N=1.COC1N=CC(C2N=C(CCC(O)=O)ON=2)=CC=1.OC1N=CC(C2N=C(CCC(O)=O)ON=2)=CC=1.[N+](C1SC=C(C2N=C(CCC(O)=O)ON=2)C=1)([O-])=O.CC1SC=CC=1C1N=C(CCC(O)=O)ON=1.C(C1SC=CC=1C1N=C(CCC(O)=O)ON=1)C>>[C:8]1([C:12]2[N:16]=[C:15]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[O:14][N:13]=2)[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1
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Name
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3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCOC=1C=C(C=CC1)C1=NOC(=N1)CCC(=O)O)C
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Name
|
3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(C=C1)C1=NOC(=N1)CCC(=O)O
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Name
|
3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=NOC(=N1)CCC(=O)O
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Name
|
3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C1=NOC(=N1)CCC(=O)O
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Name
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3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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O1CCC2=C1C=CC(=C2)C2=NOC(=N2)CCC(=O)O
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Name
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3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)C1=NOC(=N1)CCC(=O)O
|
Name
|
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)C1=NOC(=N1)CCC(=O)O
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Name
|
3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=N1)C1=NOC(=N1)CCC(=O)O
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Name
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3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=CS1)C1=NOC(=N1)CCC(=O)O
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Name
|
3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1C1=NOC(=N1)CCC(=O)O
|
Name
|
3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1SC=CC1C1=NOC(=N1)CCC(=O)O
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Name
|
3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
|
C1(=CC=CC=C1)C1=NOC(=N1)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |